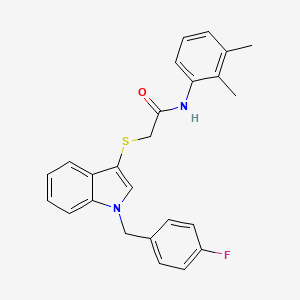

N-(2,3-dimethylphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide

Descripción

The compound N-(2,3-dimethylphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide (hereafter referred to as the target compound) is a sulfur-containing acetamide derivative with a complex heterocyclic framework. Notably, the evidence describes a closely related sulfonyl analog (N-(2,3-dimethylphenyl)-2-{[1-(4-fluorobenzyl)-1H-indol-3-yl]sulfonyl}acetamide) with a molecular mass of 450.528 g/mol . The substitution of thio (S) versus sulfonyl (SO₂) groups may significantly alter electronic properties, solubility, and metabolic stability, warranting further comparative analysis.

Propiedades

IUPAC Name |

N-(2,3-dimethylphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23FN2OS/c1-17-6-5-8-22(18(17)2)27-25(29)16-30-24-15-28(23-9-4-3-7-21(23)24)14-19-10-12-20(26)13-11-19/h3-13,15H,14,16H2,1-2H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJBNJYRFPJOGFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(2,3-dimethylphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The thioacetamide moiety is known to enhance the lipophilicity and bioavailability of the compound, allowing it to penetrate cell membranes effectively.

1. Antimicrobial Activity

Recent studies have indicated that derivatives of thioacetamide compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

2. Anticancer Properties

Research suggests that N-(2,3-dimethylphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide may possess anticancer properties. A study evaluating the structure-activity relationship (SAR) of similar compounds revealed that modifications in the indole ring can enhance cytotoxicity against cancer cell lines . The compound's ability to induce apoptosis in cancer cells has been noted, possibly through the activation of caspase pathways.

3. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated a reduction in pro-inflammatory cytokines in macrophage cell lines upon treatment with thioacetamide derivatives . This suggests a potential application in treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces pro-inflammatory cytokines |

Case Study: Anticancer Activity

In a recent study published in Nature, researchers synthesized various derivatives of thioacetamide and tested their anticancer activity against several human cancer cell lines. Notably, one derivative showed an IC50 value of 10 µM against breast cancer cells, indicating potent activity . This study highlights the importance of structural modifications in enhancing biological activity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl and Aryl Groups

Table 1: Key Structural Analogs and Their Substituent Profiles

Key Observations :

- Electron-Withdrawing vs. The chloro substituent in 4a may increase lipophilicity compared to fluoro .

- Functional Group Impact : Replacing the thio group with sulfonyl (as in the sulfonyl analog ) or oxo (as in TCS 1105 ) alters hydrogen-bonding capacity and metabolic pathways. Sulfonyl groups are more polar and may reduce membrane permeability, whereas thio groups can act as leaving groups in prodrug activation.

Heterocyclic Modifications and Bioactivity

Table 2: Heterocyclic Derivatives and Reported Activities

Key Observations :

- Thiazolidinone-Indole Hybrid (): The incorporation of a thiazolidinone ring introduces conformational rigidity and hydrogen-bonding motifs, which may enhance target selectivity but reduce solubility.

- The pLDH assay suggests possible antiparasitic applications, though the target compound’s activity remains unconfirmed.

Crystallographic and Physicochemical Comparisons

- N-Substituted 2-Arylacetamides () : The crystal structure of 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide revealed three distinct conformers in the asymmetric unit, with dihedral angles between aromatic rings ranging from 54.8° to 77.5° . This conformational flexibility may influence binding to dynamic protein pockets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.